An In-depth Technical Guide to Biotinylated-D-lysine TFA for Researchers and Drug Development Professionals
An In-depth Technical Guide to Biotinylated-D-lysine TFA for Researchers and Drug Development Professionals
Introduction
Biotinylated-D-lysine TFA is a chemical conjugate of L-biotin and the D-isomer of lysine (B10760008), supplied as a trifluoroacetic acid (TFA) salt. This compound serves as a critical tool in various biochemical and biomedical research fields. The key feature of this molecule is the biotin (B1667282) moiety, which exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction forms the basis of numerous detection and purification systems. The D-lysine component offers resistance to enzymatic degradation by proteases that typically recognize L-amino acids, enhancing its stability in biological systems. This guide provides a comprehensive overview of Biotinylated-D-lysine TFA, including its chemical properties, applications, and detailed experimental protocols.
Core Properties and Data
Biotinylated-D-lysine TFA is a stable, crystalline powder at room temperature.[1][2][3][4] Proper storage is crucial to maintain its integrity; it should be stored at -20°C for long-term use.[1][2][3][4] For creating stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉F₃N₄O₆S | [6] |
| Molecular Weight | 486.5 g/mol | [6] |
| IUPAC Name | (2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid | [6] |
| Appearance | Powder or crystals | [1][2][3][4] |
| Storage Temperature | -20°C | [1][2][3][4] |
| Purity | Typically >99% | [5] |
Chemical Structure and Synthesis
Biotinylated-D-lysine is formed by creating a stable amide bond between the carboxyl group of biotin and the ε-amino group of D-lysine. The resulting molecule retains the α-amino group of lysine, allowing it to be incorporated into a peptide chain. The trifluoroacetic acid acts as a counter-ion from the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Applications and Experimental Protocols
The primary applications of Biotinylated-D-lysine TFA revolve around its use as a building block in peptide synthesis to create biotin-labeled peptides and as a probe in studying bacterial peptidoglycan biosynthesis.
Solid-Phase Peptide Synthesis (SPPS) of Biotinylated Peptides
Biotinylated peptides are invaluable tools for studying protein-protein interactions, receptor binding, and for the development of targeted drug delivery systems.[7] The incorporation of Biotinylated-D-lysine at a specific position within a peptide sequence allows for precise labeling.
This protocol outlines the manual synthesis of a biotinylated peptide using Fmoc-protected amino acids and Biotinylated-D-lysine TFA on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Biotinylated-D-lysine TFA
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Methanol (B129727)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Washing solvent: Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 eq.), HOBt (4 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Incorporation of Biotinylated-D-lysine:
-
For the position where the biotin label is desired, use Biotinylated-D-lysine TFA in the coupling step. Note that the α-amino group is protected by the TFA salt, which will be neutralized by DIEA during the coupling reaction. The ε-amino group is already biotinylated.
-
Couple the Biotinylated-D-lysine using the same activation and coupling procedure as for the Fmoc-amino acids.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is to be free).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and methanol and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet and purify it using RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Probing Bacterial Peptidoglycan Synthesis
Biotinylated-D-lysine can be used to label and study the biosynthesis of bacterial peptidoglycan (PG).[4][6][8] Certain bacterial enzymes, such as penicillin-binding proteins (PBPs), can incorporate D-amino acids or their derivatives into the PG structure. This allows for the introduction of a biotin handle into the bacterial cell wall, which can then be used for detection, localization, or affinity purification of PG-related components.
This protocol provides a general method for labeling bacterial cells with Biotinylated-D-lysine.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Biotinylated-D-lysine TFA stock solution (e.g., in water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Microscopy equipment (e.g., fluorescence microscope)
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate growth medium.
-
Labeling: Add Biotinylated-D-lysine TFA to the bacterial culture at a final concentration to be optimized for the specific bacterial strain and experimental conditions (typically in the low millimolar range).
-
Incubation: Continue to incubate the culture for a period that allows for sufficient incorporation of the biotinylated amino acid into the cell wall. This time can range from minutes to hours depending on the bacterial growth rate and the specific process being studied.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them several times with PBS to remove unincorporated Biotinylated-D-lysine.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Wash the cells with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow for intracellular staining if required.
-
Wash the cells with PBS.
-
-
Staining:
-
Resuspend the fixed (and permeabilized, if applicable) cells in a solution containing fluorescently labeled streptavidin (e.g., 1-5 µg/mL in PBS with 1% BSA).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Final Washes and Visualization:
-
Wash the cells several times with PBS to remove unbound streptavidin.
-
Resuspend the cells in a small volume of PBS.
-
Mount the cells on a microscope slide and visualize them using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Conclusion
Biotinylated-D-lysine TFA is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its ability to introduce a stable biotin label into peptides and biological structures like bacterial peptidoglycan enables a wide range of applications, from fundamental studies of molecular interactions to the development of novel diagnostic and therapeutic agents. The detailed protocols provided in this guide offer a starting point for the successful application of this valuable chemical probe in the laboratory.
References
- 1. peptide.com [peptide.com]
- 2. Biotinylated-D-lysine TFA salt | Sigma-Aldrich [sigmaaldrich.com]
- 3. Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated-D-lysine TFA | C18H29F3N4O6S | CID 162640421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biotinylated-D-lysine TFA salt | Sigma-Aldrich [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
